molecular formula C8H9BrS B1294183 (4-Bromo-3-methylphenyl)(methyl)sulfane CAS No. 90532-02-8

(4-Bromo-3-methylphenyl)(methyl)sulfane

Cat. No.: B1294183
CAS No.: 90532-02-8
M. Wt: 217.13 g/mol
InChI Key: HAHBIJBMSCJNII-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS It is characterized by a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 3-methylthioanisole with bromine under controlled conditions. The reaction proceeds as follows:

    Starting Material: 3-Methylthioanisole

    Reagent: Bromine (Br2)

    Solvent: An appropriate organic solvent such as dichloromethane

    Reaction Conditions: The reaction is carried out at a low temperature to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methylphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium thiolate or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of (4-substituted-3-methylphenyl)(methyl)sulfane derivatives.

    Oxidation: Formation of (4-Bromo-3-methylphenyl)(methyl)sulfoxide or sulfone.

    Reduction: Formation of (3-methylphenyl)(methyl)sulfane.

Scientific Research Applications

(4-Bromo-3-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and the methylsulfane group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (4-Bromo-3-methylphenyl)(methyl)sulfoxide: An oxidized form with different chemical properties.

    (4-Bromo-3-methylphenyl)(methyl)sulfone: Another oxidized derivative with distinct reactivity.

    (3-Methylphenyl)(methyl)sulfane: A reduced form lacking the bromine atom.

Uniqueness: (4-Bromo-3-methylphenyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methylsulfane group, which confer specific reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

1-bromo-2-methyl-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBIJBMSCJNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650083
Record name 1-Bromo-2-methyl-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90532-02-8
Record name 1-Bromo-2-methyl-4-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methylbenzenethiol (5.47 g, 26.9 mmol) in DMF (25 mL) was added NaH (0.743 g, 32.3 mmol) at RT. After 15 minutes at RT, the solution was cooled to 0° C. and iodomethane (2.02 ml, 32.3 mmol) was added. The cooling bath was removed and the mixture was allowed to warm up to RT. After 1 hour, water was added and the mixture was extracted with EtOAc (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 5.81 g of (4-bromo-3-methylphenyl)(methyl)sulfane as a pale yellow oil.
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.743 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Bromine (2.52 mL, 48.9 mmol) was added dropwise to a solution of 1-methyl-3-(methylthio)benzene (6.14 g, 44.4 mmol) in acetic acid (150 mL) at 0° C. The reaction was then stirred at ambient temperature for 2 h. The reaction was concentrated, and the resulting crude product was purified by chromatography on a silica gel column using 0 to 10% EtOAc/hexane to give 7.94 g (82%) of 1-bromo-2-methyl-4-(methylthio)benzene as a clear oil. 1H NMR (400 MHz, DMSO-d6): δ 7.40 (d, 1H, J=8.3 Hz), 7.10 (d, 1H, J=2.1 Hz), 6.92 (dd, 1H, Ja=8.3 Hz, Jb=2.2 Hz), 2.45 (s, 3H), 2.35 (s, 3H); LRMS (ESI), m/z 218 (M+H).
Quantity
2.52 mL
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine iron (25 mg, 0.45 mmol) and 1-methyl-3-methylsulfanyl-benzene (204 mg, 1.47 mmol) in dichloromethane (DCM, 2 mL). Cool the slurry to 3° C. and add Br2 (74 μL, 1.44 mmol) over 5 minutes. Stir at 3° C. for 10 minutes and remove the external cooling bath. Stir at room temperature for 4 hours, then quench with 10% aqueous Na2SO3 solution. Dilute the reaction with dichloromethane (10 mL) and separate. Wash the organic layer with brine, concentrate and chromatograph with dichloromethane in hexanes (0 to 5%) to give 125 mg of 1-bromo-2-methyl-4-methylsulfanyl-benzene (53%).
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mg
Type
catalyst
Reaction Step Four

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